Caspase-1 Inhibitor II
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Overview
Description
Caspase-1 Inhibitor II is a cell-permeable, irreversible inhibitor of Caspase-1, Caspase-4, and Caspase-5. It is primarily used in cancer research and other scientific studies due to its ability to inhibit specific caspases involved in apoptosis and inflammation .
Preparation Methods
The preparation of Caspase-1 Inhibitor II involves synthetic routes that include the use of peptide-based inhibitors. The general method involves preparing reagents, sample, and equipment, followed by the preparation of cell lysates and the detection system . The inhibitor stock solution is diluted into the cell culture media or samples containing crude cell extracts or purified enzyme . Industrial production methods typically involve large-scale synthesis using similar peptide-based synthetic routes.
Chemical Reactions Analysis
Caspase-1 Inhibitor II undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable peptide structure.
Substitution: The inhibitor can undergo substitution reactions where specific functional groups are replaced to enhance its inhibitory activity.
Common Reagents and Conditions: The reactions typically involve the use of peptide substrates and inhibitors, reaction buffers, and cell lysis buffers.
Major Products: The primary product formed is the inhibited caspase enzyme, which prevents the cleavage of interleukin-1β precursor.
Scientific Research Applications
Caspase-1 Inhibitor II has a wide range of scientific research applications:
Chemistry: Used to study the inhibition of caspase enzymes and their role in various chemical reactions.
Biology: Helps in understanding the mechanisms of apoptosis and inflammation by inhibiting specific caspases.
Industry: Utilized in the development of new therapeutic agents targeting caspase-mediated pathways.
Mechanism of Action
Caspase-1 Inhibitor II exerts its effects by irreversibly binding to the active site of Caspase-1, Caspase-4, and Caspase-5, thereby inhibiting their enzymatic activity . This inhibition prevents the cleavage of the interleukin-1β precursor to its active form, reducing inflammation . The inhibitor also affects other pathways involved in apoptosis and inflammation, making it a valuable tool in research .
Comparison with Similar Compounds
Caspase-1 Inhibitor II is unique due to its high specificity and irreversible inhibition of multiple caspases. Similar compounds include:
Ac-YVAD-CHO: A potent inhibitor of Caspase-1 with a pro-IL-1 cleavage site.
Sennoside A: A novel inhibitor targeting Caspase-1, known for its anti-inflammatory properties.
NSC697923: A small molecule inhibitor of Caspase-1 with a different structure and potency.
These compounds share similar inhibitory effects on caspases but differ in their specificity, potency, and molecular targets.
Properties
IUPAC Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-chloro-4-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBHJRCKHLGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.